molecular formula C20H20N2O2 B2931588 2-(2,5-dimethylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922927-31-9

2-(2,5-dimethylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No. B2931588
CAS RN: 922927-31-9
M. Wt: 320.392
InChI Key: FIHYDDHAYYEVOI-UHFFFAOYSA-N
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Description

2-(2,5-dimethylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one, also known as DMMP, is a pyridazine derivative that has been studied for its potential use in scientific research. DMMP has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of pyridazinone derivatives, including compounds similar to "2-(2,5-dimethylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one," has been extensively studied. These compounds are prepared through various chemical reactions, demonstrating their versatility and potential for further functionalization. For instance, compounds with the pyridazinone core have been synthesized using different starting materials and reaction conditions, showcasing the adaptability of this scaffold in synthetic organic chemistry (Ghani Essam Abdel, 1991). Moreover, pyridazinone derivatives have been evaluated for their chemical reactivity, including nucleophilic substitution reactions, which are crucial for introducing various functional groups into the molecule (Graham Pattison, Graham Sandford, Dmitry S Yufit, Judith A K Howard, John A Christopher, David D Miller, 2009).

Biological and Medicinal Applications

Pyridazinones exhibit a wide range of biological activities, making them attractive targets for medicinal chemistry research. They have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, anticancer, and antiangiogenic agents. A study demonstrated the synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, which were assessed for their in vivo anti-inflammatory and analgesic activities. This research identified compounds with significant activity and selectivity, highlighting the therapeutic potential of pyridazinone derivatives (D. Sharma, R. Bansal, 2016). Another study focused on the synthesis of pyridazinone derivatives as anticancer, antiangiogenic, and antioxidant agents, further emphasizing the compound's versatility in drug discovery (V. T. Kamble, Ajay S. Sawant, S. S. Sawant, Parshuram M. Pisal, R. Gacche, S. Kamble, V. Kamble, 2015).

Structural and Computational Studies

Research on pyridazinone derivatives extends into computational and structural studies, which are essential for understanding the molecular basis of their reactivity and biological activity. For example, the crystal structure, spectroscopic studies, and computational analysis of a new pyridazinone derivative were performed to elucidate its tautomeric variety and potential for methylation, providing insights into its stability and reactivity (F. E. Kalai, K. Karrouchi, Cemile Baydere, Said Daoui, M. Allali, N. Dege, N. Benchat, S. Brandán, 2021). These studies contribute to a deeper understanding of the compound's chemical properties and potential applications.

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-7-8-15(2)17(11-14)13-22-20(23)10-9-19(21-22)16-5-4-6-18(12-16)24-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHYDDHAYYEVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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